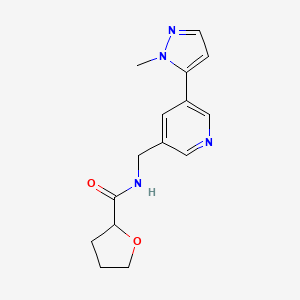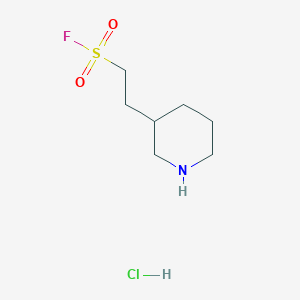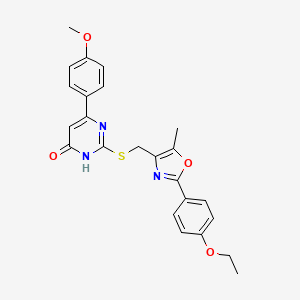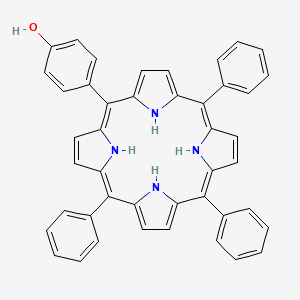![molecular formula C18H23NO5 B2981395 1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid CAS No. 937254-18-7](/img/structure/B2981395.png)
1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical reactions and its role as a protecting group in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the nucleophilic addition of the amine to the Boc2O, forming the desired carbamate . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents like tetrahydrofuran (THF) and temperature control .
Analyse Chemischer Reaktionen
1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research into its derivatives includes potential therapeutic applications, such as drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine by reducing its nucleophilicity, which allows for selective reactions at other functional groups. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the release of the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Boc-protected amines and carbamates, such as:
N-Boc-protected amino acids: Commonly used in peptide synthesis.
Carbobenzoxy (Cbz) protected amines: Another protecting group used in organic synthesis.
Fmoc-protected amines: Used in solid-phase peptide synthesis due to its stability under basic conditions.
1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to linear or monocyclic Boc-protected compounds.
Eigenschaften
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2H-1-benzofuran-3,4'-piperidine]-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-10-8-18(9-11-19)12-6-4-5-7-13(12)23-14(18)15(20)21/h4-7,14H,8-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUVBEMXUNRGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(OC3=CC=CC=C23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2981317.png)
![Methyl 2-amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2981318.png)


![2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2981324.png)
![2-(4,5-dimethoxy-2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2981326.png)

![9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine](/img/structure/B2981329.png)
![5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2981330.png)

![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2981332.png)
![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2981334.png)
